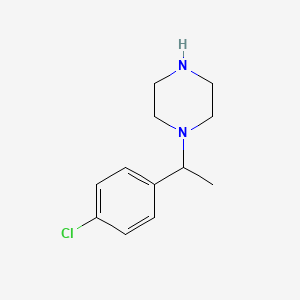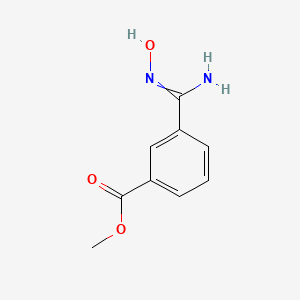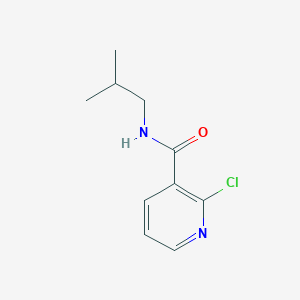
1-(4-クロロフェニル)エチルピペラジン
説明
1-[1-(4-Chlorophenyl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the ethyl side chain of the piperazine ring
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of antihistamines and antipsychotic drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
Target of Action
The primary target of 1-[1-(4-Chlorophenyl)ethyl]piperazine is the H1 receptor . This receptor plays a crucial role in allergic reactions, as it is the primary receptor that histamine interacts with to cause allergies .
Mode of Action
1-[1-(4-Chlorophenyl)ethyl]piperazine acts as an antagonist at the H1 receptor . It has a higher affinity for the H1 receptor than histamine, meaning it can effectively block the receptor and prevent histamine from binding . This prevents the allergic reaction that would normally occur when histamine binds to the H1 receptor .
Biochemical Pathways
The biochemical pathway primarily affected by 1-[1-(4-Chlorophenyl)ethyl]piperazine is the histamine signaling pathway . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby inhibiting the pathway .
Result of Action
The primary result of 1-[1-(4-Chlorophenyl)ethyl]piperazine’s action is a significant reduction in allergic reactions . It has been shown to have significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have even been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action of 1-[1-(4-Chlorophenyl)ethyl]piperazine can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which would then interact with the H1 receptors that the compound targets . .
生化学分析
Biochemical Properties
1-[1-(4-Chlorophenyl)ethyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, where it acts as an agonist . These interactions influence the signaling pathways mediated by these receptors, affecting neurotransmitter release and modulation. Additionally, 1-[1-(4-Chlorophenyl)ethyl]piperazine has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological effects.
Cellular Effects
The effects of 1-[1-(4-Chlorophenyl)ethyl]piperazine on various cell types and cellular processes are profound. In neuronal cells, this compound modulates cell signaling pathways by activating serotonin receptors, leading to altered neurotransmitter release and synaptic plasticity . It also influences gene expression by modulating transcription factors associated with serotonin signaling. In non-neuronal cells, 1-[1-(4-Chlorophenyl)ethyl]piperazine affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-[1-(4-Chlorophenyl)ethyl]piperazine exerts its effects through several mechanisms. It binds to serotonin receptors, inducing conformational changes that activate downstream signaling cascades . This binding leads to the activation of G-proteins and subsequent modulation of second messengers such as cyclic AMP (cAMP). Additionally, the inhibition of monoamine oxidase by 1-[1-(4-Chlorophenyl)ethyl]piperazine prevents the degradation of monoamines, resulting in increased neurotransmitter levels and prolonged receptor activation . These molecular interactions collectively contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(4-Chlorophenyl)ethyl]piperazine change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 1-[1-(4-Chlorophenyl)ethyl]piperazine can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These temporal effects are crucial for understanding the compound’s long-term impact on cellular physiology.
Dosage Effects in Animal Models
The effects of 1-[1-(4-Chlorophenyl)ethyl]piperazine vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and antidepressant-like effects, likely due to its interaction with serotonin receptors . At higher doses, it can induce adverse effects such as hyperactivity, tremors, and even neurotoxicity . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)ethyl]piperazine typically involves the reaction of 4-chloroacetophenone with piperazine. The process can be summarized as follows:
Step 1: 4-Chloroacetophenone is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate 1-(4-chlorophenyl)ethylamine.
Step 2: The intermediate is then cyclized to form 1-[1-(4-Chlorophenyl)ethyl]piperazine under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-[1-(4-Chlorophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of 1-[1-(4-Chlorophenyl)ethyl]piperazine.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted piperazine derivatives with different alkyl or acyl groups.
類似化合物との比較
1-(4-Chlorophenyl)piperazine: A closely related compound with similar pharmacological properties.
1-(4-Methylphenyl)piperazine: Another derivative with a methyl group instead of a chlorine atom.
1-(4-Fluorophenyl)piperazine: A fluorinated analog with distinct biological activities.
Uniqueness: 1-[1-(4-Chlorophenyl)ethyl]piperazine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDDMVIATVZSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389906 | |
| Record name | 1-[1-(4-chlorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512776-10-2 | |
| Record name | 1-[1-(4-chlorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)



![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)
